- Role of phosphorus adducts in the indolization reaction between arylhydrazones and phosphorus trichloride, Tetrahedron, 1987, 43(12), 2755-60

Cas no 91-55-4 (2,3-Dimethylindole)

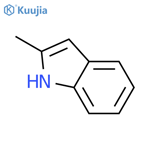

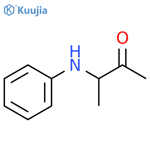

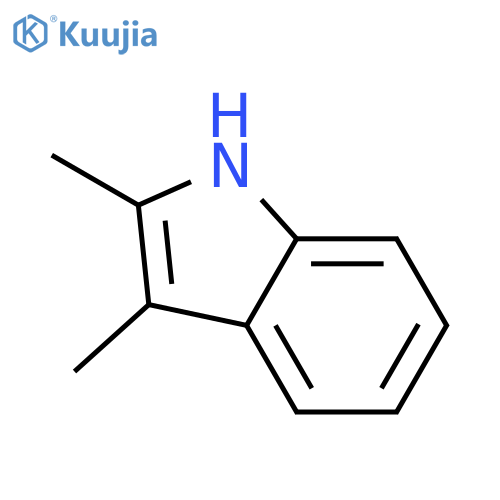

2,3-Dimethylindole structure

商品名:2,3-Dimethylindole

2,3-Dimethylindole 化学的及び物理的性質

名前と識別子

-

- 2,3-Dimethyl-1H-indole

- 2,3-Dimethylindole

- 2.3-Dimethylindole

- NSC 24936

- 1H-Indole, 2,3-dimethyl-

- INDOLE, 2,3-DIMETHYL-

- 2,3-dimethyl indole

- TFW7O9HWZK

- PYFVEIDRTLBMHG-UHFFFAOYSA-N

- PubChem7334

- 2,3-Dimethyl-1H-indole #

- s213

- HMS1648J03

- NSC24936

- BBL025939

- STL377851

- TRA0032781

- NCGC0

- D1579

- Q27289944

- Z56867202

- SCHEMBL154593

- NCGC00331571-01

- D-5350

- EN300-17046

- 2,3-Dimethylindole, >=97%

- EINECS 202-076-2

- 2,3-dimethyl-1h-indol

- AKOS000445202

- InChI=1/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H

- AB00444231-03

- NSC-24936

- AC-11743

- LS-82921

- CHEMBL3252119

- FT-0641910

- F2190-0646

- AS-56969

- DTXSID6059027

- UNII-TFW7O9HWZK

- FT-0609715

- AMY23189

- 91-55-4

- DIMETHYLINDOLE, 2,3-

- F12404

- CS-W010999

- MFCD00005617

- 2,3-Dimethyl-1H-indole (ACI)

- Indole, 2,3-dimethyl- (7CI, 8CI)

- DB-057262

- NS00039401

- SY048829

- BDBM50612697

-

- MDL: MFCD00005617

- インチ: 1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3

- InChIKey: PYFVEIDRTLBMHG-UHFFFAOYSA-N

- ほほえんだ: C1C=C2NC(C)=C(C2=CC=1)C

- BRN: 116662

計算された属性

- せいみつぶんしりょう: 145.08900

- どういたいしつりょう: 145.089

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 色と性状: よくがたけっしょう

- 密度みつど: 1.0641 (estimate)

- ゆうかいてん: 104.0 to 108.0 deg-C

- ふってん: 285°C(lit.)

- フラッシュポイント: 285°C/750mm

- 屈折率: 1.6030 (estimate)

- PSA: 15.79000

- LogP: 2.78470

- ようかいせい: エタノール/エーテルと濃塩酸に溶解し、熱湯と石油に微溶解する

2,3-Dimethylindole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302+H312+H332

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- RTECS番号:NL7185000

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- TSCA:Yes

2,3-Dimethylindole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3-Dimethylindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM147760-25g |

2,3-Dimethylindole |

91-55-4 | 95%+ | 25g |

$59 | 2024-07-20 | |

| Enamine | EN300-17046-5.0g |

2,3-dimethyl-1H-indole |

91-55-4 | 95% | 5.0g |

$37.0 | 2023-07-07 | |

| Enamine | EN300-17046-50.0g |

2,3-dimethyl-1H-indole |

91-55-4 | 95% | 50.0g |

$234.0 | 2023-07-07 | |

| Enamine | EN300-17046-0.1g |

2,3-dimethyl-1H-indole |

91-55-4 | 95% | 0.1g |

$19.0 | 2023-09-20 | |

| eNovation Chemicals LLC | D760197-100g |

2,3-Dimethylindole |

91-55-4 | 97% | 100g |

$225 | 2024-06-07 | |

| Life Chemicals | F2190-0646-2.5g |

2,3-Dimethylindole |

91-55-4 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| Life Chemicals | F2190-0646-5g |

2,3-Dimethylindole |

91-55-4 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Fluorochem | 223002-100g |

2,3-Dimethyl-1H-indole |

91-55-4 | 95% | 100g |

£232.00 | 2022-02-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18504-50g |

2,3-Dimethylindole, 97% |

91-55-4 | 97% | 50g |

¥1704.00 | 2023-03-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012337-50g |

2,3-Dimethylindole |

91-55-4 | 97% | 50g |

¥662 | 2024-05-21 |

2,3-Dimethylindole 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane

リファレンス

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ; 24 h, 140 °C

リファレンス

- Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using Methanol, Journal of Organic Chemistry, 2021, 86(9), 6943-6951

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 0.17 h, rt; 59 psi, rt → 90 °C; 50 h, 59 psi, 90 °C; 50 h, 59 psi, 90 °C

リファレンス

- Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: Methyl indole-4-carboxylate, Organic Syntheses, 2003, 80, 75-84

Synthetic Routes 6

はんのうじょうけん

1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ; 4 h, rt

リファレンス

- Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole Synthesis, Catalysis Letters, 2016, 146(5), 968-976

Synthetic Routes 7

Synthetic Routes 8

はんのうじょうけん

1.1 Solvents: Aniline

リファレンス

- Halogenated ketones. I. The bromination of acetone and methyl ethyl ketone, Journal of the Chemical Society, 1948, 272, 272-5

Synthetic Routes 9

はんのうじょうけん

1.1 Catalysts: Copper Solvents: Dimethylformamide ; 8 h, 120 °C

リファレンス

- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Acetic acid

リファレンス

- Phosphorus(V) oxide-methanesulfonic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 11

はんのうじょうけん

1.1 Catalysts: 2,2,6,6-Tetramethylpiperidine , Tris(pentafluorophenyl)borane Solvents: Toluene ; 16 h, 110 °C

リファレンス

- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles, ACS Catalysis, 2020, 10(8), 4835-4840

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C

リファレンス

- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones, Tetrahedron Letters, 2011, 52(50), 6758-6762

Synthetic Routes 13

はんのうじょうけん

リファレンス

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 14

はんのうじょうけん

リファレンス

- Effect of steric factors in a heterogeneous-catalytic E. Fischer reaction. XII. Heterogeneous-catalytic E. Fischer reaction, Zhurnal Organicheskoi Khimii, 1981, 17(4), 745-8

Synthetic Routes 15

はんのうじょうけん

1.1 Solvents: Ethanol ; 10 min, rt

1.2 -

1.2 -

リファレンス

- Synthesis of substituted indoles using continuous flow micro reactors, Tetrahedron, 2010, 66(21), 3861-3865

Synthetic Routes 16

はんのうじょうけん

1.1 Catalysts: Tin dichloride dihydrate ; 40 °C

1.2 50 min, 40 °C

1.2 50 min, 40 °C

リファレンス

- SnCl2·2H2O-an alternative to Lewis acidic ionic liquids, Chemistry Letters, 2006, 35(6), 632-633

Synthetic Routes 17

はんのうじょうけん

1.1 Solvents: Xylene ; 24 h, 150 °C

リファレンス

- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles, ACS Catalysis, 2020, 10(8), 4835-4840

Synthetic Routes 18

Synthetic Routes 19

はんのうじょうけん

リファレンス

- Product subclass 4: palladium-alkene complexes, Science of Synthesis, 2002, 1, 319-387

Synthetic Routes 20

はんのうじょうけん

1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux

リファレンス

- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst, Angewandte Chemie, 2013, 52(27), 6983-6987

Synthetic Routes 21

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol

リファレンス

- DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiation, Synthetic Communications, 2002, 32(2), 265-272

2,3-Dimethylindole Raw materials

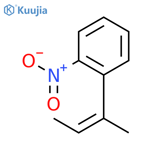

- Benzene, 1-(1-methyl-1-propenyl)-2-nitro-

- 2-Butanone, 3-(phenylamino)-

- 5H-Dibenz[b,f]azepine, 10,11-dihydro-2,8-dimethoxy-5-methyl-

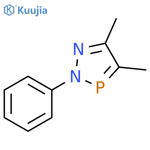

- 2H-1,2,3-Diazaphosphole, 4,5-dimethyl-2-phenyl-

- Benzenamine,4-methoxy-N-(4-methoxyphenyl)-N-methyl-

- 2,3-Dimethylindoline

- 2-Methylindole

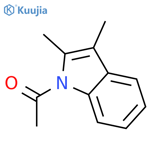

- 1-(2,3-dimethyl-1H-indol-1-yl)-Ethanone

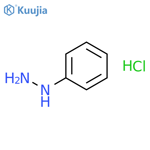

- Phenylhydrazine Hydrochloride (1:1)

2,3-Dimethylindole Preparation Products

2,3-Dimethylindole 関連文献

-

Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350

-

Ming Liu,Ming Shi,Hong Meng New J. Chem. 2020 44 2961

-

Yuan Dong,Haoming Zhao,Yinheng Zhao,Ming Yang,Heshun Zhang,Hansong Cheng RSC Adv. 2021 11 15729

-

Christopher A. Hughes-Whiffing,Alexis Perry Org. Biomol. Chem. 2021 19 627

-

Matyas Tursky,Linda L. R. Lorentz-Petersen,Lasse B. Olsen,Robert Madsen Org. Biomol. Chem. 2010 8 5576

91-55-4 (2,3-Dimethylindole) 関連製品

- 21296-92-4(2,3,5-Trimethyl-1H-indole)

- 1721-89-7(2,3-Dimethylquinoline)

- 27505-78-8(2,3,7-Trimethylindole)

- 2225146-85-8(1H-pyrrolo2,3-bpyridin-5-ol hydrochloride)

- 1495953-62-2(1-(3-Chlorophenyl)-2-(3-hydroxypropylsulfanyl)ethanone)

- 1610688-72-6(Methyl 3-(2-chlorophenyl)-5-2-(dimethylamino)vinyl-4-isoxazolecarboxylate)

- 19654-19-4(2-(4-Bromophenyl)benzothiazole)

- 903344-68-3(2-amino-N-(3-chlorophenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide)

- 1261973-36-7(2-Cyano-5-(4-hydroxyphenyl)phenol)

- 1250201-02-5(3,6,6-Trimethylheptan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91-55-4)2,3-Dimethylindole

清らかである:99%

はかる:100g

価格 ($):203.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-55-4)2,3-Dimethylindole

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ